

Application Notes and Protocols for the Analytical Detection of Demanyl Phosphate

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Compound of Interest

Compound Name: *Demanyl phosphate*

Cat. No.: *B113865*

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Introduction: The Analytical Imperative for Demanyl Phosphate

Demanyl phosphate, or 2-(dimethylamino)ethyl dihydrogen phosphate, is an organophosphate of interest in various biochemical and neurological research areas.[1][2] As a phosphate ester and a potential precursor to choline, its accurate and sensitive detection is paramount for understanding its metabolic fate, pharmacokinetic profile, and overall biological significance.[2] This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of **Demanyl phosphate**, designed to be a practical resource for researchers in academic and industrial settings.

The inherent challenges in analyzing organophosphates, such as potential thermal lability and matrix interferences, necessitate robust and validated analytical methods.[3] This guide outlines several orthogonal techniques, from chromatography to enzymatic assays, providing detailed protocols and the scientific rationale behind the methodological choices. Adherence to these protocols will enable the generation of reliable and reproducible data, which is the cornerstone of sound scientific and drug development endeavors.[4][5]

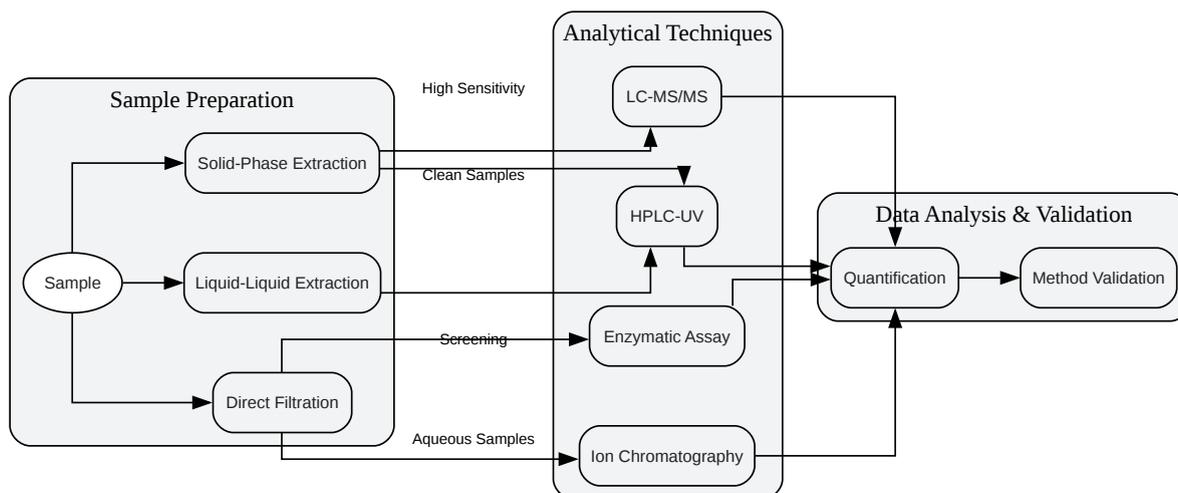
Physicochemical Properties of Demanyl Phosphate

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

Property	Value	Source
Molecular Formula	C ₄ H ₁₂ NO ₄ P	[1][6][7]
Molecular Weight	169.12 g/mol	[1][6]
IUPAC Name	2-(dimethylamino)ethyl dihydrogen phosphate	[1]
CAS Number	6909-62-2	[1]

Recommended Analytical Workflows

The selection of an analytical method depends on the specific research question, the required sensitivity, the sample matrix, and the available instrumentation. Below are three recommended workflows for the analysis of **Demanyl phosphate**.



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Caption: High-level overview of analytical workflows for **Demanyl phosphate**.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of organophosphates.[3][8][9][10] This method is suitable for routine analysis and quality control applications where high sensitivity is not the primary requirement.

Scientific Rationale

This method utilizes reversed-phase chromatography to separate **Demanyl phosphate** from other components in the sample matrix. A C18 column is selected for its versatility in retaining polar to moderately non-polar compounds. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol), is optimized to achieve adequate retention and resolution of the analyte. UV detection is employed, and while **Demanyl phosphate** lacks

a strong chromophore, detection at lower wavelengths (e.g., 200-220 nm) is often feasible for organophosphates.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Rationale: SPE is employed to remove interfering substances from the sample matrix and to concentrate the analyte, thereby improving the sensitivity and robustness of the method.[3]
[9]
- Protocol:
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
 - Load 1-10 mL of the sample onto the cartridge.
 - Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
 - Elute **Demanyl phosphate** with 5 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of the mobile phase.

2. HPLC-UV System and Conditions

- Instrumentation: A standard HPLC system equipped with a UV detector is required. To avoid potential interactions between the phosphate group and stainless steel components, which can cause peak tailing, an inert LC system is recommended.[11]
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size
 - Mobile Phase: 95:5 (v/v) 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile
 - Flow Rate: 1.0 mL/min

- Injection Volume: 20 μ L
- Column Temperature: 30 $^{\circ}$ C
- UV Detection: 210 nm

3. Method Validation

To ensure the reliability of the results, the method must be validated according to ICH guidelines.[\[4\]](#)[\[5\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Linearity:** Prepare a series of standard solutions of **Demanyl phosphate** in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 μ g/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. A correlation coefficient (r^2) > 0.99 is desirable.[\[12\]](#)
- **Accuracy and Precision:** Analyze samples spiked with known concentrations of **Demanyl phosphate** at three different levels (low, medium, and high). Accuracy is determined by calculating the percent recovery, while precision is assessed by the relative standard deviation (RSD) of replicate measurements.[\[5\]](#)[\[12\]](#)
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[\[5\]](#)[\[12\]](#)

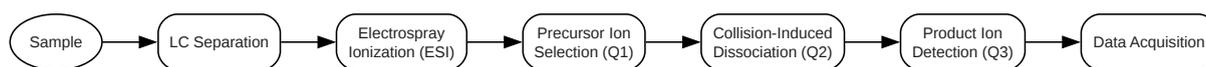
Validation Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.99
Accuracy (% Recovery)	80 - 120%
Precision (RSD)	$\leq 15\%$
LOD	Signal-to-Noise ≥ 3
LOQ	Signal-to-Noise ≥ 10

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.[15][16]

Scientific Rationale

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the precursor ion corresponding to **Demanyl phosphate** is selected. This ion is then fragmented, and specific product ions are monitored for quantification. This multiple reaction monitoring (MRM) approach provides excellent specificity, minimizing the impact of matrix effects.[17]



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Caption: Workflow for LC-MS/MS analysis.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

- Rationale: LLE is a classic technique for extracting analytes from aqueous samples into an immiscible organic solvent.[9]
- Protocol:
 - To 1 mL of sample, add 5 mL of ethyl acetate.
 - Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
 - Transfer the organic layer to a clean tube.

- Repeat the extraction with another 5 mL of ethyl acetate.
- Combine the organic extracts and evaporate to dryness under nitrogen.
- Reconstitute in the mobile phase.

2. LC-MS/MS System and Conditions

- Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer is required.
- Chromatographic Conditions:
 - Column: HILIC, 2.1 x 100 mm, 3.5 μ m particle size
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: Start at 95% B, hold for 1 min, decrease to 5% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μ L
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 400 °C
 - MRM Transitions: (To be determined by direct infusion of a **Demanyl phosphate** standard)
 - Precursor Ion (m/z): 170.1

- Product Ions (for confirmation and quantification): To be determined empirically.

3. Method Validation

The validation parameters are similar to those for the HPLC-UV method but with more stringent acceptance criteria for sensitivity.

Validation Parameter	Acceptance Criteria
Linearity (r^2)	≥ 0.995
Accuracy (% Recovery)	85 - 115%
Precision (RSD)	$\leq 10\%$
LOD	To be determined empirically
LOQ	To be determined empirically

Method 3: Ion Chromatography (IC)

Ion chromatography is a powerful technique for the determination of ionic species, including phosphate.^{[18][19][20][21]} This method is particularly useful for analyzing **Demanyl phosphate** in aqueous samples and for speciation studies.

Scientific Rationale

IC separates ions based on their affinity for an ion-exchange stationary phase. For the analysis of the phosphate moiety of **Demanyl phosphate**, anion-exchange chromatography is employed. A suppressor is used after the analytical column to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection by a conductivity detector.^{[19][21]}

Experimental Protocol

1. Sample Preparation

- Rationale: For clean aqueous samples, minimal sample preparation is required.
- Protocol:

- Filter the sample through a 0.45 µm syringe filter.
- Dilute the sample with deionized water if the concentration of **Demanyl phosphate** is expected to be high.

2. IC System and Conditions

- Instrumentation: An ion chromatograph equipped with a suppressed conductivity detector.
- IC Conditions:
 - Column: Anion-exchange column suitable for phosphate analysis
 - Eluent: Potassium hydroxide gradient
 - Flow Rate: 1.2 mL/min
 - Injection Volume: 25 µL
 - Suppressor: Anion suppressor, recycle mode
 - Detection: Suppressed conductivity

3. Method Validation

Validation follows the same principles as outlined for the HPLC-UV method, with a focus on demonstrating the method's ability to accurately quantify the phosphate content derived from **Demanyl phosphate**.

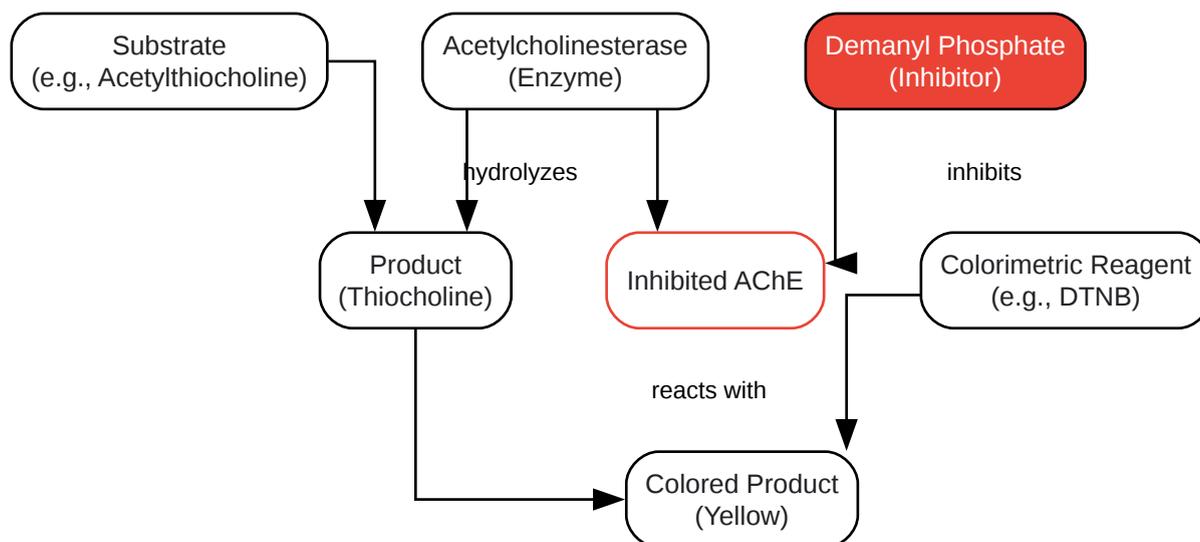
Method 4: Enzymatic Assay (Screening)

Enzymatic assays can provide a rapid and sensitive method for the screening of organophosphates.^{[22][23][24]} These assays are often based on the inhibition of acetylcholinesterase (AChE).^[24]

Scientific Rationale

Organophosphates are known inhibitors of AChE. The assay measures the activity of AChE in the presence and absence of the sample containing **Demanyl phosphate**. A decrease in

enzyme activity indicates the presence of an organophosphate inhibitor. This method is typically colorimetric, where the product of the enzymatic reaction is a colored compound.[22]



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Caption: Principle of the enzymatic assay for organophosphate detection.

Experimental Protocol

1. Reagents

- Acetylcholinesterase (AChE) solution
- Acetylthiocholine iodide (ATCI) substrate solution
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
- Phosphate buffer (pH 8.0)

2. Assay Procedure

- In a 96-well plate, add 50 μ L of phosphate buffer to each well.
- Add 25 μ L of the sample or **Demanyl phosphate** standard to the respective wells.

- Add 25 µL of the AChE solution and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibition.[25]
- Initiate the reaction by adding 100 µL of a solution containing both ATCI and DTNB.
- Measure the absorbance at 412 nm at regular intervals using a microplate reader.
- Calculate the rate of the reaction (change in absorbance per minute).
- The percentage of inhibition is calculated as: $(1 - (\text{Rate of sample} / \text{Rate of control})) * 100$.

4. Data Analysis

A calibration curve is generated by plotting the percentage of inhibition against the logarithm of the **Demanyl phosphate** concentration. This allows for the quantification of **Demanyl phosphate** in unknown samples.

Conclusion

The analytical detection of **Demanyl phosphate** can be successfully achieved using a variety of techniques, each with its own advantages. HPLC-UV offers a robust and reliable method for routine analysis, while LC-MS/MS provides the high sensitivity and selectivity required for complex matrices. Ion chromatography is a valuable tool for the analysis of the phosphate moiety, and enzymatic assays serve as a rapid screening method. The choice of method should be guided by the specific analytical requirements of the research or development program. Proper method validation is crucial to ensure the generation of high-quality, reliable data.

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